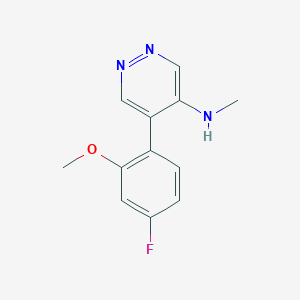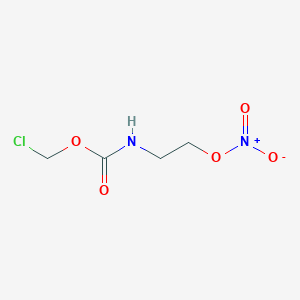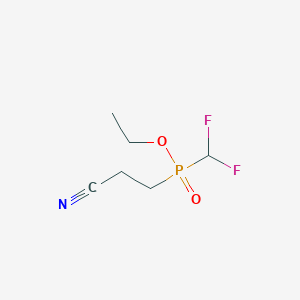![molecular formula C22H40N2OSn B8379983 Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-](/img/structure/B8379983.png)
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- is a complex organic compound that features a morpholine ring substituted with a pyridine moiety and a tri-butylstannanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, often starting from commercially available precursors.
Introduction of the Tri-butylstannanyl Group: The tri-butylstannanyl group is introduced via a stannylation reaction, which may involve the use of tributyltin chloride and a suitable catalyst.
Coupling with Morpholine: The final step involves coupling the stannylated pyridine intermediate with morpholine under specific reaction conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may result in the formation of various functionalized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could be explored for therapeutic purposes.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials science, and catalysis. Its stannyl group may be particularly useful in catalytic processes.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The stannyl group could also play a role in catalytic processes by facilitating electron transfer or stabilizing reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Trimethylstannanyl-pyridin-2-ylmethyl)-morpholine: Similar structure but with a trimethylstannanyl group.
4-(5-Triphenylstannanyl-pyridin-2-ylmethyl)-morpholine: Similar structure but with a triphenylstannanyl group.
Uniqueness
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- is unique due to the presence of the tri-butylstannanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and catalytic applications.
Propriétés
Formule moléculaire |
C22H40N2OSn |
|---|---|
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
tributyl-[6-(morpholin-4-ylmethyl)pyridin-3-yl]stannane |
InChI |
InChI=1S/C10H13N2O.3C4H9.Sn/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12;3*1-3-4-2;/h1,3-4H,5-9H2;3*1,3-4H2,2H3; |
Clé InChI |
IWTNUKGTFLNDEU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-cyclohexanol](/img/structure/B8379924.png)





![[3-(2-Fluoroethoxymethyl)-5-methoxyphenyl]methanol](/img/structure/B8379955.png)






